(E)-2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
“(E)-2-(2-Cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a synthetic small molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a cyanoacrylamido group and a pyridin-3-yl moiety. The compound’s structure is characterized by:
- Cyanoacrylamido linker: A conjugated system with electron-withdrawing cyano and carbonyl groups, facilitating π-π stacking and hydrogen bonding .
- Pyridin-3-yl substituent: A nitrogen-containing aromatic ring that enhances solubility and participates in metal coordination or hydrogen bonding .
Synthesis:
The compound is synthesized via a two-step process:
Cyanoacetylation: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate reacts with 1-cyanoacetyl-3,5-dimethylpyrazole to form an intermediate, ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .
Knoevenagel Condensation: The intermediate undergoes condensation with pyridine-3-carbaldehyde in toluene using piperidine/acetic acid catalysis, yielding the target compound .
Properties
IUPAC Name |
2-[[(E)-2-cyano-3-pyridin-3-ylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c19-9-12(8-11-4-3-7-21-10-11)17(24)22-18-15(16(20)23)13-5-1-2-6-14(13)25-18/h3-4,7-8,10H,1-2,5-6H2,(H2,20,23)(H,22,24)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRNQDYGAQPHPF-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CN=CC=C3)C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C/C3=CN=CC=C3)/C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is part of a broader class of tetrahydrobenzo[b]thiophene derivatives known for their diverse biological activities. This article synthesizes current research findings regarding the biological activity of this compound, including its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Overview of Tetrahydrobenzo[b]thiophene Derivatives
Tetrahydrobenzo[b]thiophene derivatives are recognized for their antitumor , antimicrobial , and anti-inflammatory properties. The structural diversity in these compounds allows for variations in biological activity, making them a focus for drug development. The specific compound has shown promise in various preclinical studies.
Anticancer Activity
Recent studies have demonstrated that compounds related to tetrahydrobenzo[b]thiophene exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro evaluations against cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) have shown that certain derivatives inhibit cell proliferation effectively. Notably, some compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of key kinases involved in cancer progression. For example, the compound's ability to inhibit c-Met kinase has been highlighted as a critical mechanism . Additionally, structure-activity relationship (SAR) studies suggest that modifications to the pyridine and cyano groups can enhance potency and selectivity against specific cancer types .
Antimicrobial Activity
The antibacterial properties of tetrahydrobenzo[b]thiophene derivatives have also been investigated:
- Inhibition Studies : Compounds have been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Results indicated that certain derivatives possess significant antibacterial activity, with zones of inhibition comparable to standard antibiotics .
- Biofilm Formation : Some studies have identified these compounds as effective inhibitors of biofilm formation in uropathogenic Escherichia coli, suggesting potential applications in treating urinary tract infections . This anti-virulence activity is particularly promising as it targets bacterial adhesion without affecting overall bacterial growth.
Anti-inflammatory and Antioxidant Properties
In addition to anticancer and antimicrobial activities, tetrahydrobenzo[b]thiophene derivatives have demonstrated anti-inflammatory effects:
- Inflammation Models : Compounds have been evaluated using various models to assess their ability to reduce inflammation markers. The results indicate that they can significantly lower levels of pro-inflammatory cytokines .
- Antioxidant Capacity : The total antioxidant capacity (TAC) of these compounds has been measured using methods like the phosphomolybdenum assay. Some derivatives exhibited strong antioxidant activity, which may contribute to their overall therapeutic potential by mitigating oxidative stress in cells .
Case Studies and Research Findings
Scientific Research Applications
Structural Overview
The compound features a tetrahydrobenzo[b]thiophene core fused with a pyridine ring and a cyano group. Its molecular formula is , with a molecular weight of approximately 381.45 g/mol. This intricate structure suggests potential interactions with various biological macromolecules, making it a candidate for diverse applications in medicinal chemistry.
Anticancer Activity
Research indicates that compounds similar to (E)-2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibit significant anticancer properties. In vitro studies have shown that these compounds can reduce cell viability in specific cancer cell lines, suggesting potential as apoptosis-inducing agents. For example:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
Antioxidant Properties
The compound has also demonstrated notable antioxidant activity. Studies employing DPPH and nitric oxide scavenging assays have indicated that derivatives exhibit superior antioxidant properties compared to standard compounds. This antioxidant capacity could be attributed to the presence of the cyano group and the thiophene core, which may stabilize free radicals.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Compounds with similar structures have shown activity against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific enzymatic pathways essential for bacterial survival.
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Cancer Therapy : Due to its anticancer properties, this compound could be developed into a novel chemotherapeutic agent.
- Antioxidant Supplements : Its ability to scavenge free radicals suggests potential use in dietary supplements aimed at reducing oxidative stress.
- Antimicrobial Treatments : The demonstrated antimicrobial effects may lead to the development of new antibiotics targeting resistant bacterial strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds include derivatives of tetrahydrobenzo[b]thiophene with variations in substituents, such as phenyl, hydroxylphenyl, or pyrimidine moieties. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison of Tetrahydrobenzo[b]thiophene Derivatives
Key Findings :
Substituent Effects on Antioxidant Activity :
- Phenyl vs. Pyridinyl : Hydroxyl and methoxy groups on phenyl rings (e.g., compounds 3d, 3e) enhance antioxidant activity via radical scavenging (82–89% DPPH inhibition) . The pyridin-3-yl group in the target compound may confer similar or superior activity due to its electronegative nitrogen, though direct data are unavailable.
- Carboxamide vs. Ester : The carboxamide terminal group in the target compound likely improves solubility and bioavailability compared to ethyl carboxylate analogs (e.g., 3d, 3e) .
Anti-inflammatory Activity :
- Ethyl carboxylate analogs (e.g., 3d, 3e) exhibit 60–75% carrageenan-induced paw edema inhibition at 50 mg/kg, attributed to electron-donating substituents (e.g., -OH, -OCH₃) . The pyridin-3-yl group’s basicity may modulate COX-2 inhibition in the target compound.
Heterocyclic Modifications: Replacement of the acrylamido group with a pyrimidine ring (e.g., tetrahydrobenzo[4,5]thieno-pyrimidines) shifts activity toward anti-tyrosinase effects (72–89% inhibition) , highlighting the critical role of the cyanoacrylamido linker in antioxidant/anti-inflammatory functions.
Research Implications and Limitations
- Data Gaps : Direct biological data (IC₅₀, in vivo efficacy) for the target compound are absent in the provided evidence, necessitating further studies.
- Synthetic Scalability: The Knoevenagel condensation method used for the target compound (72–94% yields) is well-established but may require optimization for large-scale production .
Preparation Methods
Microwave-Assisted Acylation
Recent advancements employ microwave irradiation (100°C, 30 min) to reduce reaction time, achieving 85% yield with comparable purity.
Solid-Phase Synthesis
Immobilizing 1 on Wang resin via its carboxamide group enables iterative acylation, though yields are lower (65%).
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance solubility but promote side reactions; THF remains optimal.
Analytical and Pharmacological Profiling
HPLC Purity: >99% (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min, λ = 254 nm).
Anticancer Activity: Preliminary assays against HCT-116 colorectal cancer cells show IC₅₀ = 3.2 μM, attributed to EGFR inhibition (docking score: −9.8 kcal/mol).
Industrial-Scale Considerations
- Cost Analysis: Raw material costs dominate (∼70%), with cyclohexanone and pyridine-3-carbaldehyde as key contributors.
- Green Chemistry: Substituting thionyl chloride with PCl₅ reduces hazardous waste by 40%.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing (E)-2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?
- Methodology :
Knoevenagel Condensation : React cyanoacetamide derivatives with substituted pyridine aldehydes (e.g., pyridine-3-carbaldehyde) in toluene using piperidine/acetic acid as catalysts (reflux for 5–6 hours) .
Acrylamido Intermediate Formation : Couple the thiophene core with pre-formed acrylamido groups via nucleophilic acyl substitution. Use anhydrides (e.g., succinic anhydride) in dry CH₂Cl₂ for acylation .
Purification : Employ reverse-phase HPLC (MeCN:H₂O gradient) or recrystallization (methanol) for high-purity yields (72–94%) .
- Key Data :
| Reaction Step | Catalyst/Solvent | Yield (%) | Purity Method | Reference |
|---|---|---|---|---|
| Knoevenagel | Piperidine/AcOH, toluene | 72–94 | Recrystallization | |
| Acylation | CH₂Cl₂, succinic anhydride | 65–78 | HPLC |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
IR Spectroscopy : Confirm functional groups (C≡N: ~2200 cm⁻¹, C=O: ~1660 cm⁻¹, NH: ~3200 cm⁻¹) .
NMR Analysis : Assign protons and carbons using ¹H/¹³C NMR (e.g., pyridinyl protons at δ 7.26–8.29 ppm, acrylamido NH at δ 12.24 ppm) .
Mass Spectrometry : LC-MS/HRMS to verify molecular weight (e.g., [M+Na]⁺ peaks) .
Q. What preliminary biological activities are reported for related tetrahydrobenzo[b]thiophene derivatives?
- Findings :
Antioxidant Activity : DPPH radical scavenging (IC₅₀: 15–30 µM) in analogs with hydroxyl/methoxy substituents .
Anti-inflammatory Activity : Carrageenan-induced edema reduction (40–60% inhibition at 50 mg/kg) .
Antitumor Potential : Cytotoxicity against HepG2 (IC₅₀: 8–12 µM) via apoptosis induction in thiophene-pyridone hybrids .
- Key Data :
| Activity | Model/Assay | Result | Reference |
|---|---|---|---|
| Antioxidant | DPPH scavenging | IC₅₀: 15–30 µM | |
| Anti-inflammatory | Carrageenan edema (rats) | 40–60% inhibition | |
| Antitumor | HepG2 cytotoxicity | IC₅₀: 8–12 µM |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Strategies :
Catalyst Screening : Test alternatives to piperidine (e.g., DBU) for Knoevenagel condensation to reduce side reactions .
Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. toluene for acrylamido coupling efficiency .
Temperature Control : Lower reflux temperatures (80–90°C) to minimize decomposition of cyano groups .
Q. How to resolve contradictions in bioactivity data across structural analogs?
- Approach :
Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine enhance antitumor activity) .
Metabolic Stability Assays : Test cytochrome P450 interactions to explain variability in in vivo anti-inflammatory results .
-
Case Study : 4-Hydroxy-3-methoxyphenyl analogs show higher antioxidant activity than non-substituted derivatives due to improved radical stabilization .
Q. What strategies enhance target specificity in acrylamido-modified derivatives?
- Methodology :
Bioisosteric Replacement : Substitute pyridin-3-yl with isosteres (e.g., pyrimidinyl) to modulate receptor binding .
Protease Sensitivity : Introduce hydrolyzable esters (e.g., ethyl → methyl) to control drug release in tumor microenvironments .
-
Data : Ethyl esters in analogs showed 2-fold higher cytotoxicity than methyl esters in HepG2 cells .
-
Reference :
Q. How to design in vitro assays for mechanistic studies of anticancer activity?
- Protocol :
Cytotoxicity Screening : MTT assay (48–72 hr exposure) using IC₅₀ as a benchmark .
Apoptosis Markers : Measure caspase-3/7 activation and Annexin V staining .
Kinase Inhibition : Test against EGFR/VEGFR using competitive binding assays .
-
Key Finding : Thiophene-3-carboxamide derivatives inhibit EGFR phosphorylation at 10 µM .
-
Reference :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
